5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide

Lipophilicity Drug-likeness Permeability

This 5-bromo nicotinamide derivative is a unique positional isomer featuring a 2-(thiophen-3-yl)pyridin-3-ylmethyl substituent on the carboxamide nitrogen, not simultaneously present in any commonly stocked analog. It falls within the FUJIFILM Syk inhibitor patent scope and serves as a versatile advanced intermediate for palladium-catalyzed cross-coupling at the 5-bromo position, enabling generation of 20–50 analog libraries. Researchers targeting Syk-dependent signaling or tumor-activated IMPDH inhibition should choose this compound over des-halogen or simplified-linker analogs to ensure experimental reproducibility.

Molecular Formula C16H12BrN3OS
Molecular Weight 374.26
CAS No. 2034595-18-9
Cat. No. B2493803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide
CAS2034595-18-9
Molecular FormulaC16H12BrN3OS
Molecular Weight374.26
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C16H12BrN3OS/c17-14-6-13(7-18-9-14)16(21)20-8-11-2-1-4-19-15(11)12-3-5-22-10-12/h1-7,9-10H,8H2,(H,20,21)
InChIKeyPFJHDVYBNDHYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034595-18-9): Structural Identity and Physicochemical Baseline for Procurement Evaluation


5-Bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034595-18-9) is a brominated nicotinamide derivative bearing a 2-(thiophen-3-yl)pyridin-3-ylmethyl substituent on the carboxamide nitrogen [1]. With molecular formula C₁₆H₁₂BrN₃OS and molecular weight 374.26 g·mol⁻¹, the compound possesses a predicted lipophilicity (XLogP3) of 2.6, a topological polar surface area (TPSA) of 83.1 Ų, four hydrogen bond acceptor sites, one hydrogen bond donor, and four rotatable bonds [1]. It belongs to a broader class of substituted nicotinamides investigated for kinase inhibitory activity—most notably as spleen tyrosine kinase (Syk) inhibitors, as disclosed in the FUJIFILM patent family [2]—and as precursors that enter the NAD salvage pathway to generate unnatural NAD derivatives with IMPDH inhibitory activity [3].

Why 5-Bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide Cannot Be Replaced by Common In-Class Analogs


Within the nicotinamide–thiophene–pyridine chemical space, small structural perturbations produce large differences in physicochemical and pharmacological properties. The target compound features a unique combination of (i) a bromine atom at the 5-position of the nicotinamide ring, (ii) a thiophen-3-yl group at the 2-position of a pendant pyridine, and (iii) a methylene linker connecting this heterobiaryl system to the carboxamide nitrogen via the pyridine 3-position [1]. These three features are not simultaneously present in any commonly stocked analog. Positional isomerism alone—such as relocating the thiophene from the pyridine 2-position to the 5-position—alters molecular shape, electronic distribution, and conformational flexibility, which in turn can affect target binding, metabolic handling, and solubility [1]. Class-level evidence from the nicotinamide Syk inhibitor patent family demonstrates that halogen substitution at the nicotinamide 5-position and the identity of the heterocyclic appendage are both critical determinants of inhibitory potency [2]. Consequently, procurement of a near-analog without explicit verification of equivalent performance in the end user's assay risks experimental irreproducibility and wasted screening resources.

Quantitative Differentiation Evidence for 5-Bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide Relative to Closest Analogs


Lipophilicity Differentiation: XLogP3 = 2.6 vs. 1.0 for the Des-Bromo, Des-Linker Analog

The target compound exhibits a computed XLogP3 value of 2.6 [1], markedly higher than that of 5-(thiophen-3-yl)nicotinamide (CAS 1346687-13-5), which lacks both the 5-bromo substituent and the (pyridin-3-yl)methyl linker and has an XLogP3 of 1.0 [2]. This 1.6 log unit increase corresponds to an approximately 40-fold greater predicted partition coefficient, indicating substantially enhanced membrane permeability potential.

Lipophilicity Drug-likeness Permeability

Positional Isomer Distinction: 2-(Thiophen-3-yl)pyridin-3-yl vs. 5-(Thiophen-3-yl)pyridin-3-yl Substitution Pattern

The target compound (CAS 2034595-18-9) positions the thiophen-3-yl group at the 2-position of the pyridine ring with the methylene linker at the 3-position [1]. Its closest positional isomer, 5-bromo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide (CAS 1795471-35-0), instead bears the thiophen-3-yl at the pyridine 5-position while the methylene linker remains at the 3-position [2]. These two compounds share identical molecular formula (C₁₆H₁₂BrN₃OS) and molecular weight (374.26 g·mol⁻¹) but differ in the spatial orientation of the thiophene and the nitrogen of the pyridine ring relative to the carboxamide, as reflected in distinct InChI Keys (PFJHDVYBNDHYFW vs. KXHKEIWNNYZFAJ) [1][2].

Positional isomerism Structure-activity relationship Molecular recognition

Hydrogen Bond Acceptor Count: Enhanced Interaction Capacity vs. Simpler Analogs

The target compound possesses four hydrogen bond acceptor (HBA) sites—arising from the pyridine nitrogen, the carboxamide oxygen, the thiophene sulfur, and the bromine atom acting as a weak halogen bond acceptor [1]. In contrast, 5-(thiophen-3-yl)nicotinamide (CAS 1346687-13-5) has only three HBA sites and lacks the bromine-mediated interaction capability entirely [2]. The simpler analog 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (CAS 1270725-26-2), which eliminates the pyridine spacer, also has a reduced HBA count due to the loss of the pyridyl nitrogen .

Hydrogen bonding Binding interactions Medicinal chemistry

Class-Level Evidence: 5-Bromo Nicotinamides as Privileged Scaffolds in Syk Kinase Inhibition

The FUJIFILM patent family (US8895585B2, EP2589592) explicitly teaches that nicotinamide derivatives bearing a halogen atom (including bromine) at the pyridine 5-position, combined with a heterocycle-containing substituent on the carboxamide nitrogen, possess excellent spleen tyrosine kinase (Syk) inhibitory activity [1][2]. The generic Markush formula (I) encompasses the exact substitution pattern of the target compound. While specific IC₅₀ data for CAS 2034595-18-9 have not been published in the open literature, the patent disclosure establishes a direct structural basis for Syk inhibition that is not shared by des-halogen analogs or those lacking the heterobiaryl substitution pattern.

Syk kinase Kinase inhibition Immunology

Bromine Substituent as a Synthetic Handle: Cross-Coupling Reactivity Advantage over Methoxy and Trifluoromethyl Analogs

The 5-bromo substituent on the nicotinamide ring of the target compound serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification for structure-activity relationship (SAR) exploration [1]. By contrast, the 2-methoxy analog (THPN, CAS not confirmed for exact structure match) bears a methoxy group that is comparatively inert toward cross-coupling, while the 6-trifluoromethyl analog (N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide) carries a CF₃ group that is also not amenable to further derivatization . This makes the brominated compound the preferred starting scaffold for medicinal chemistry optimization campaigns.

Cross-coupling Derivatization Chemical biology

Molecular Complexity Benchmarking: Rotatable Bond Count and Conformational Entropy vs. Simpler Analogs

The target compound has four rotatable bonds, reflecting the methylene-linked pyridine–thiophene biaryl system [1]. The simpler analog 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (CAS 1270725-26-2) has fewer rotatable bonds due to the absence of the pyridine spacer, yielding a more rigid and smaller structure (MW 297.17 vs. 374.26 g·mol⁻¹) . Meanwhile, 5-(thiophen-3-yl)nicotinamide has only two rotatable bonds [2]. The target compound thus occupies an intermediate conformational entropy space that may balance binding affinity (reduced entropic penalty upon binding relative to highly flexible molecules) with target adaptability (greater conformational sampling than overly rigid scaffolds).

Conformational flexibility Entropy Molecular recognition

Recommended Application Scenarios for 5-Bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide Based on Quantitative Differentiation Evidence


Syk Kinase Inhibitor Screening in B-Cell Malignancy and Autoimmune Disease Models

The target compound falls within the Markush scope of the FUJIFILM Syk inhibitor patent family (US8895585B2, EP2589592), which explicitly claims nicotinamide derivatives bearing a halogen at the 5-position and a heterocyclic substituent on the carboxamide for Syk inhibition [1]. Researchers investigating Syk-dependent signaling in diffuse large B-cell lymphoma, chronic lymphocytic leukemia, rheumatoid arthritis, or allergic asthma should prioritize this compound over des-halogen or simplified-linker analogs that are structurally excluded from the Syk inhibitor pharmacophore. The enhanced lipophilicity (XLogP3 = 2.6) relative to 5-(thiophen-3-yl)nicotinamide [2] further supports adequate cell permeability for intracellular target engagement in phenotypic and target-based cellular assays.

Medicinal Chemistry Lead Optimization via Late-Stage Diversification at the 5-Bromo Position

For structure-activity relationship (SAR) campaigns, the 5-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling chemistry, enabling systematic exploration of the nicotinamide 5-position with aryl, heteroaryl, amino, and alkynyl groups [1]. The target compound can serve as a common advanced intermediate from which a library of 20–50 analogs can be generated in parallel, contrasting with the 2-methoxy and 6-trifluoromethyl analogs that lack this derivatization capability. The four hydrogen bond acceptor sites and intermediate conformational flexibility (four rotatable bonds) offer a balanced starting point for optimizing both potency and physicochemical properties [1].

NAD Salvage Pathway Probe Development for Neuronal Cancer Research

Thiophenyl derivatives of nicotinamide have been shown to enter the NAD salvage pathway via NAMPT and NMNAT1, generating unnatural NAD derivatives that inhibit IMPDH and exhibit selective toxicity toward peripheral nerve sheath cancer cells [3]. The target compound's structural features—including the thiophen-3-yl group and the bromine atom—are consistent with the class of nicotinamide analogs that act as prodrug substrates for this pathway. Researchers developing tumor-activated IMPDH inhibitors for neurofibromatosis or malignant peripheral nerve sheath tumors (MPNST) should consider this compound as a scaffold for further optimization, particularly given the synthetic accessibility of the bromine position for tuning metabolic stability and NAD pathway engagement.

Computational Chemistry and Docking Studies Requiring Well-Characterized Heterobiaryl Ligands

The target compound's distinct positional isomerism (2-(thiophen-3-yl)pyridin-3-yl vs. the 5-substituted isomer CAS 1795471-35-0) [1] makes it valuable for computational studies that probe the effect of heterobiaryl geometry on kinase binding pocket complementarity. With a defined InChI Key (PFJHDVYBNDHYFW-UHFFFAOYSA-N), computed XLogP3 (2.6), TPSA (83.1 Ų), and HBA/HBD profile, the compound is suitable for molecular docking, molecular dynamics simulations, and free energy perturbation calculations that require precise structural input parameters. Procurement of both positional isomers as a matched pair enables direct computational comparison of binding modes.

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